molecular formula C7H14O3 B3055259 3,3-Diethoxypropanal CAS No. 6367-37-9

3,3-Diethoxypropanal

Cat. No.: B3055259
CAS No.: 6367-37-9
M. Wt: 146.18 g/mol
InChI Key: WTRPATCGXBMKKJ-UHFFFAOYSA-N
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Description

3,3-Diethoxypropanal (CAS: N/A; synonyms: Malonaldehyde bis(diethyl acetal), 1,1,3,3-Tetraethoxypropane) is a dialkoxy-substituted aldehyde with the molecular formula C₉H₁₈O₃ (calculated based on structural data) . It is a colorless liquid used as a key intermediate in organic synthesis, particularly in the preparation of complex molecules like cymoside . The compound is synthesized via the reduction of 3,3-diethoxypropanoate using diisobutylaluminum hydride (DIBAL) at low temperatures (-78°C), yielding an 87% isolated product . Its structure is confirmed by ¹H NMR (δ 9.76 ppm, aldehyde proton; δ 4.96 ppm, acetal proton) and chromatographic purity (Rf = 0.34 in petroleum ether/Et₂O) .

The ethoxy groups confer stability to the aldehyde functionality, making it a versatile precursor in reductive alkylation and protection-deprotection strategies .

Properties

CAS No.

6367-37-9

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3,3-diethoxypropanal

InChI

InChI=1S/C7H14O3/c1-3-9-7(5-6-8)10-4-2/h6-7H,3-5H2,1-2H3

InChI Key

WTRPATCGXBMKKJ-UHFFFAOYSA-N

SMILES

CCOC(CC=O)OCC

Canonical SMILES

CCOC(CC=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,3-diethoxypropanal with three structurally related aldehydes:

Compound This compound 3-Hydroxypropanal 3-Ethoxypropanal Malonaldehyde Bis(diethyl acetal)
Molecular Formula C₉H₁₈O₃ C₃H₆O₂ C₅H₁₀O₂ C₉H₂₀O₄
Molecular Weight (g/mol) 174.23 74.08 102.13 192.25
Functional Groups Aldehyde, two ethoxy groups Aldehyde, hydroxyl group Aldehyde, single ethoxy group Two acetal-protected aldehyde groups
CAS Number N/A N/A 2806-85-1 122-31-2
Synthesis Method DIBAL reduction of ester Acidic hydrolysis of diethoxy precursor Not specified Acid-catalyzed acetal formation
Key Applications Organic synthesis (e.g., cymoside) Biocatalytic aldol reactions Not reported Aldehyde protection in multistep syntheses
Key Observations:
  • Stability : this compound’s ethoxy groups enhance stability compared to 3-hydroxypropanal, which is prone to oxidation and polymerization due to its hydroxyl group .
  • Reactivity : The single ethoxy group in 3-ethoxypropanal (C₅H₁₀O₂) offers intermediate reactivity between this compound and unsubstituted aldehydes .
  • Protection Strategy : Malonaldehyde bis(diethyl acetal) shares the acetal protection motif but contains two aldehyde equivalents, enabling controlled release in syntheses .

Spectral and Physical Properties

  • ¹H NMR :

    • This compound: δ 9.76 ppm (t, J = 2.3 Hz, aldehyde H), 4.96 ppm (t, acetal H) .
    • 3-Hydroxypropanal: Aldehyde proton expected at δ ~9.5–10.0 ppm; hydroxyl proton at δ ~2.0 ppm (broad) .
    • 3-Ethoxypropanal: Aldehyde proton at δ 9.7–9.9 ppm; ethoxy protons at δ 1.2–1.4 ppm (t) and 3.4–3.6 ppm (q) .
  • Boiling Point/Solubility :

    • This compound is lipophilic (soluble in CH₂Cl₂, ethers) .
    • 3-Hydroxypropanal is water-soluble due to its hydroxyl group .

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